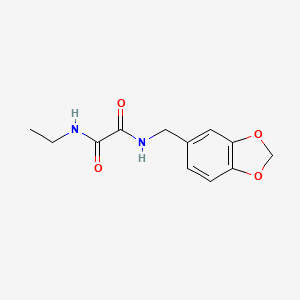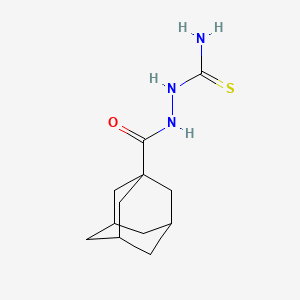
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential application in drug development and cancer research.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with the microtubule network of cancer cells. Microtubules are essential for cell division and play a critical role in maintaining the shape and structure of cells. N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide binds to the colchicine-binding site of tubulin, which disrupts the microtubule network and prevents cell division. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anti-proliferative activity against cancer cells, induce apoptosis, and inhibit tumor growth. It has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines. However, one of the limitations of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its poor solubility in water, which may affect its bioavailability in vivo. Furthermore, the mechanism of action of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may limit its potential application in drug development.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to improve its solubility in water, which may increase its bioavailability in vivo. Another direction is to further investigate its mechanism of action, which may lead to the development of more potent analogs. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may have potential therapeutic applications in other diseases, such as inflammation and oxidative stress. Therefore, future studies should explore its potential in these areas.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 4-chloro-2-methylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in a suitable solvent such as dichloromethane or dimethylformamide (DMF) to yield N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential application in drug development and cancer research. It has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the microtubule network.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-8-12(19)6-7-14(10)20-17(21)13-9-11-4-3-5-15(23-2)16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCTCMXOLWRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(isopropoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5120197.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5120207.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5120217.png)
![N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5120225.png)



![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)